molecular formula C22H14N4O2 B6483634 2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1291832-00-2

2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No.: B6483634
CAS No.: 1291832-00-2
M. Wt: 366.4 g/mol
InChI Key: BHVZWSUAVLKOGR-UHFFFAOYSA-N
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Description

2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazides with phthalic anhydride under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring with various functional groups.

Uniqueness

2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O2/c27-22-18-14-8-7-13-17(18)19(24-26(22)16-11-5-2-6-12-16)21-23-20(25-28-21)15-9-3-1-4-10-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVZWSUAVLKOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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